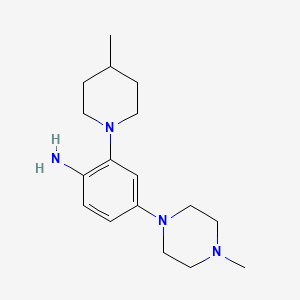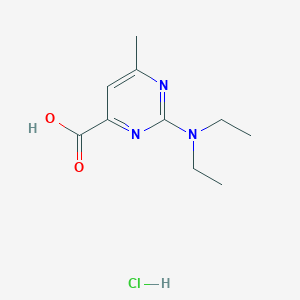
2,6-Dichloro-3-iodo-4-(trifluorométhyl)pyridine
Vue d'ensemble
Description
2,6-Dichloro-3-iodo-4-(trifluoromethyl)pyridine is a halogenated pyridine derivative. This compound is characterized by the presence of chlorine, iodine, and trifluoromethyl groups attached to a pyridine ring. The unique combination of these substituents imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
Applications De Recherche Scientifique
2,6-Dichloro-3-iodo-4-(trifluoromethyl)pyridine has several applications in scientific research:
Biology: The compound is used in the development of bioactive molecules that can interact with biological targets.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
Target of Action
It’s known that similar compounds are used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
It’s known that similar compounds are used in the suzuki–miyaura coupling , a type of cross-coupling reaction, suggesting that it may participate in bond formation processes.
Biochemical Pathways
Similar compounds have been used in the synthesis of aminopyridines through amination reactions , indicating that it may influence amine-related biochemical pathways.
Pharmacokinetics
Its boiling point is 63-64° c at 002 mmHg , which might influence its volatility and therefore its absorption and distribution in the body.
Result of Action
Similar compounds have been used in the protection of crops from pests , suggesting that it may have biocidal properties.
Action Environment
Safety data suggests that it should be used only outdoors or in a well-ventilated area , indicating that ventilation may influence its efficacy and stability.
Analyse Biochimique
Biochemical Properties
2,6-Dichloro-3-iodo-4-(trifluoromethyl)pyridine plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as reverse transcriptase, by forming key hydrogen bonding interactions with the protein . These interactions can lower the pKa of cyclic carbamates, enhancing the compound’s potency in biochemical assays . Additionally, 2,6-Dichloro-3-iodo-4-(trifluoromethyl)pyridine may interact with other biomolecules, influencing their activity and stability.
Cellular Effects
The effects of 2,6-Dichloro-3-iodo-4-(trifluoromethyl)pyridine on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Furthermore, 2,6-Dichloro-3-iodo-4-(trifluoromethyl)pyridine can impact cell signaling pathways, potentially altering cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of action of 2,6-Dichloro-3-iodo-4-(trifluoromethyl)pyridine involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins, thereby inhibiting or activating their functions. For example, the inhibition of reverse transcriptase by 2,6-Dichloro-3-iodo-4-(trifluoromethyl)pyridine is mediated through hydrogen bonding interactions that stabilize the enzyme-inhibitor complex . Additionally, this compound may induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Dichloro-3-iodo-4-(trifluoromethyl)pyridine can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 2,6-Dichloro-3-iodo-4-(trifluoromethyl)pyridine remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2,6-Dichloro-3-iodo-4-(trifluoromethyl)pyridine vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular processes. At higher doses, toxic or adverse effects may be observed . Studies have identified threshold effects, where the compound’s efficacy plateaus or diminishes beyond a certain dosage. Additionally, high doses of 2,6-Dichloro-3-iodo-4-(trifluoromethyl)pyridine may lead to toxicity, affecting the overall health and function of the animal models.
Metabolic Pathways
2,6-Dichloro-3-iodo-4-(trifluoromethyl)pyridine is involved in various metabolic pathways, interacting with specific enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes . For instance, it may inhibit enzymes involved in the synthesis or degradation of certain metabolites, leading to changes in their concentrations. Understanding the metabolic pathways associated with 2,6-Dichloro-3-iodo-4-(trifluoromethyl)pyridine is essential for elucidating its biochemical effects and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2,6-Dichloro-3-iodo-4-(trifluoromethyl)pyridine within cells and tissues are critical for its activity and function. This compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, the localization and accumulation of 2,6-Dichloro-3-iodo-4-(trifluoromethyl)pyridine within different cellular compartments can influence its efficacy and stability. Understanding these transport and distribution mechanisms is important for optimizing the use of this compound in biochemical and pharmaceutical applications.
Subcellular Localization
The subcellular localization of 2,6-Dichloro-3-iodo-4-(trifluoromethyl)pyridine plays a significant role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 2,6-Dichloro-3-iodo-4-(trifluoromethyl)pyridine can affect its interactions with biomolecules and its overall efficacy. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its use in research and therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-3-iodo-4-(trifluoromethyl)pyridine typically involves multi-step reactions starting from readily available pyridine derivatives. One common method includes the halogenation of pyridine to introduce chlorine and iodine atoms, followed by the introduction of the trifluoromethyl group. The reaction conditions often involve the use of halogenating agents such as chlorine gas or iodine monochloride, and trifluoromethylating agents like trifluoromethyl iodide.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Safety measures are crucial due to the reactive nature of halogenating agents and the potential hazards associated with trifluoromethyl compounds.
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Dichloro-3-iodo-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by an aryl or alkyl group in the presence of a palladium catalyst and a boron reagent.
Oxidation and Reduction Reactions: The trifluoromethyl group can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium iodide in acetone can be used to replace chlorine atoms.
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are commonly used.
Oxidation: Potassium permanganate or other strong oxidizing agents can be employed.
Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Comparaison Avec Des Composés Similaires
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used in crop protection products.
2,6-Dichloro-4-(trifluoromethyl)pyridine: Another halogenated pyridine derivative with similar applications.
Uniqueness: 2,6-Dichloro-3-iodo-4-(trifluoromethyl)pyridine is unique due to the presence of iodine, which can undergo specific coupling reactions not possible with other halogenated pyridines. The trifluoromethyl group also imparts distinct physicochemical properties, enhancing its utility in various applications.
Propriétés
IUPAC Name |
2,6-dichloro-3-iodo-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl2F3IN/c7-3-1-2(6(9,10)11)4(12)5(8)13-3/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIRWSFROXFNIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)Cl)I)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl2F3IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101240769 | |
| Record name | 2,6-Dichloro-3-iodo-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101240769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186405-02-6 | |
| Record name | 2,6-Dichloro-3-iodo-4-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1186405-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichloro-3-iodo-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101240769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,2-trichloro-1-[4-(1-hydroxypropyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B1389553.png)

![2-[(Tert-butoxycarbonyl)amino]-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid](/img/structure/B1389555.png)

![2-Butoxy-N-[2-(2-methylphenoxy)butyl]aniline](/img/structure/B1389562.png)
![N-[4-(Sec-butoxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389563.png)






![N-[2-(4-Isopropylphenoxy)propyl]-3-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389575.png)
![3-(Tetrahydro-2-furanylmethoxy)-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline](/img/structure/B1389576.png)
